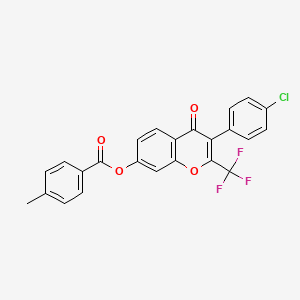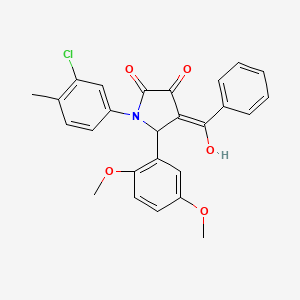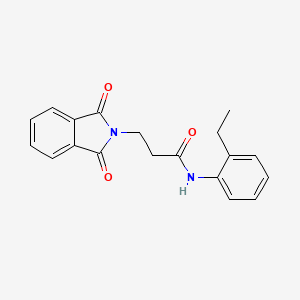![molecular formula C26H30N4O5S B11651824 N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and a nitroaniline moiety
Métodos De Preparación
The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where piperazine is reacted with formaldehyde and a secondary amine.
Sulfonylation: The piperazine ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Nitroaniline coupling: The sulfonylated piperazine is then coupled with 2-nitroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Ether formation: Finally, the nitroaniline derivative is reacted with 2-(2-methylphenoxy)ethyl bromide to form the desired compound.
Análisis De Reacciones Químicas
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders due to its structural similarity to known pharmacologically active compounds.
Biological Studies: It can be used to study the binding affinity and activity of various receptors, such as dopamine receptors, in the brain.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets in the body. For example, it may bind to dopamine receptors in the brain, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include:
2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL: This compound features a similar piperazine ring with a methylbenzenesulfonyl group but lacks the nitroaniline moiety.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound has a piperazine ring substituted with different aromatic groups and a triazole ring.
The uniqueness of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE lies in its combination of a nitroaniline moiety with a sulfonylated piperazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H30N4O5S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
N-[2-(2-methylphenoxy)ethyl]-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C26H30N4O5S/c1-20-7-10-23(11-8-20)36(33,34)29-16-14-28(15-17-29)22-9-12-25(30(31)32)24(19-22)27-13-18-35-26-6-4-3-5-21(26)2/h3-12,19,27H,13-18H2,1-2H3 |
Clave InChI |
PTJNCHODSWUVCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide](/img/structure/B11651751.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)

